![molecular formula C17H29NO B11717186 (E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(3,3,5,5-tétraméthyl-1,2,3,4,5,6,7,8-octahydronaphtalèn-2-yl)propan-2-ylidène]hydroxylamine est un composé organique complexe caractérisé par ses caractéristiques structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-N-[1-(3,3,5,5-tétraméthyl-1,2,3,4,5,6,7,8-octahydronaphtalèn-2-yl)propan-2-ylidène]hydroxylamine implique généralement plusieurs étapes. Les matières premières sont souvent disponibles dans le commerce ou peuvent être synthétisées par des réactions organiques établies. Les étapes clés incluent :
Formation du noyau naphtalène : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction des groupes tétraméthyles : Cette étape nécessite des réactions d’alkylation sélectives.
Formation du groupe propan-2-ylidène : Ceci implique l’utilisation de réactifs spécifiques pour introduire la partie propan-2-ylidène.
Assemblage final : La dernière étape implique le couplage du groupe hydroxylamine à l’intermédiaire assemblé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela inclut l’utilisation de catalyseurs avancés, de conditions réactionnelles optimisées et de techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N-[1-(3,3,5,5-tétraméthyl-1,2,3,4,5,6,7,8-octahydronaphtalèn-2-yl)propan-2-ylidène]hydroxylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Ce composé peut participer à des réactions de substitution nucléophile ou électrophile dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Agents halogénants, nucléophiles, électrophiles.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(E)-N-[1-(3,3,5,5-tétraméthyl-1,2,3,4,5,6,7,8-octahydronaphtalèn-2-yl)propan-2-ylidène]hydroxylamine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de (E)-N-[1-(3,3,5,5-tétraméthyl-1,2,3,4,5,6,7,8-octahydronaphtalèn-2-yl)propan-2-ylidène]hydroxylamine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres biomolécules. Le composé peut exercer ses effets par le biais de :
Liaison aux enzymes : Inhibition ou activation de l’activité enzymatique.
Interaction avec les récepteurs : Modulation des voies de signalisation des récepteurs.
Modification des voies cellulaires : Affectation de divers processus cellulaires, tels que l’apoptose ou la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluorodeschlorokétamine : Un anesthésique dissociatif apparenté à la kétamine.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole : Un composé ayant des caractéristiques structurales similaires.
Unicité
(E)-N-[1-(3,3,5,5-tétraméthyl-1,2,3,4,5,6,7,8-octahydronaphtalèn-2-yl)propan-2-ylidène]hydroxylamine est unique en raison de sa configuration structurelle spécifique et de la présence des groupes tétraméthyles, ce qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H29NO |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
(NZ)-N-[1-(3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H29NO/c1-12(18-19)9-14-10-13-7-6-8-16(2,3)15(13)11-17(14,4)5/h14,19H,6-11H2,1-5H3/b18-12- |
Clé InChI |
MFKZMGIKZYMPME-PDGQHHTCSA-N |
SMILES isomérique |
C/C(=N/O)/CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
SMILES canonique |
CC(=NO)CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
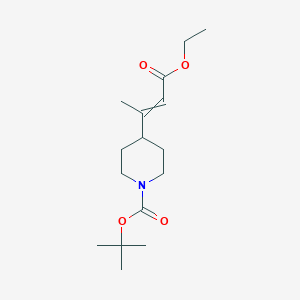
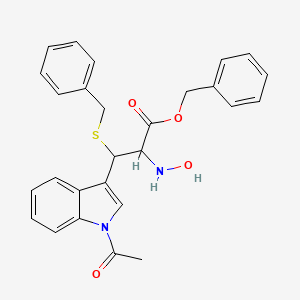
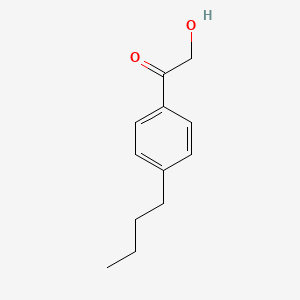
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
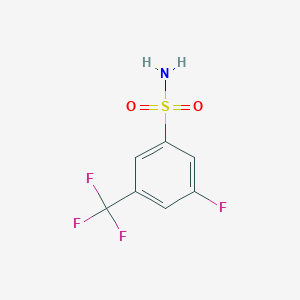
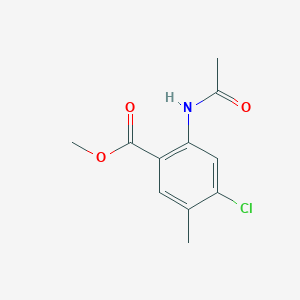


![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)

![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)


